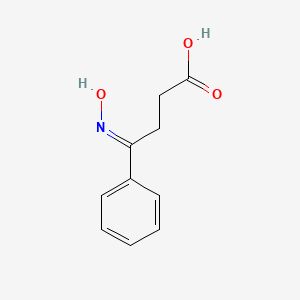

Benzenebutanoic acid,g-(hydroxyimino)-

Description

Contextualization within the Oxime and Phenylbutyric Acid Chemical Families

Benzenebutanoic acid, γ-(hydroxyimino)- belongs to two significant classes of organic compounds: oximes and phenylbutyric acids.

The oxime family is defined by the functional group C=N-OH, where a carbon atom is double-bonded to a nitrogen atom, which is in turn bonded to a hydroxyl group. byjus.comnih.gov Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.govguidechem.com The presence of the C=N double bond means that oximes can exist as geometric isomers (E/Z isomers), which can significantly influence their physical and chemical properties. nih.govresearchgate.net Oximes are known for their role as intermediates in various organic syntheses, most notably the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. nih.govsynarchive.com

The phenylbutyric acid family consists of compounds containing a butyric acid moiety attached to a phenyl ring. 4-Phenylbutyric acid is a well-known member of this family, recognized for its activity as a histone deacetylase inhibitor. wikipedia.org The phenyl group introduces aromaticity and hydrophobicity, while the carboxylic acid group provides a site for salt formation and other reactions typical of carboxylic acids. The position of the phenyl group on the butanoic acid chain is a key structural feature, giving rise to various positional isomers with potentially different biological activities. nsf.gov

Benzenebutanoic acid, γ-(hydroxyimino)- uniquely combines these features. The phenyl and hydroxyimino groups are located at the γ-position of the butanoic acid chain. This specific arrangement of functional groups suggests a complex interplay of their respective chemical properties, influencing its reactivity, potential for stereoisomerism, and interactions with other molecules.

Systematic Nomenclature and Positional Isomerism Considerations

The systematic naming of Benzenebutanoic acid, γ-(hydroxyimino)- follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is 4-hydroxyimino-4-phenylbutanoic acid . The "benzenebutanoic acid" part of the common name indicates a four-carbon carboxylic acid substituted with a phenyl group. The "γ-(hydroxyimino)-" prefix specifies that the hydroxyimino group (=NOH) is located at the gamma (γ) carbon, which is the third carbon atom from the carboxyl group.

Positional isomerism is a key consideration for this compound. The substitution on the butanoic acid chain can occur at different positions. For example, the phenyl and hydroxyimino groups could be at the α, β, or γ positions, leading to different isomers with distinct chemical and physical properties. For butanoic acid itself, functional isomers include esters, aldehydes, alcohols, and ketones. guidechem.com In the case of phenyl-substituted butanoic acids, isomers such as 2-phenylbutanoic acid, 3-phenylbutanoic acid, and 4-phenylbutyric acid exist. nsf.govhmdb.canist.gov The introduction of the hydroxyimino group adds another layer of isomeric complexity, including the potential for E/Z isomerism at the C=N double bond. The specific designation of the isomer as γ-(hydroxyimino) is therefore crucial for its precise identification.

Historical Antecedents and Early Research Milestones in Related Chemical Structures

The chemical foundations for understanding Benzenebutanoic acid, γ-(hydroxyimino)- were laid in the late 19th and early 20th centuries with significant discoveries in organic synthesis and reaction mechanisms.

The year 1883 was particularly notable for the development of heterocyclic chemistry. Emil Fischer reported the Fischer indole (B1671886) synthesis , a method to produce indoles from phenylhydrazines and carbonyl compounds, which remains a cornerstone of heterocyclic synthesis. byjus.comsynarchive.comwikipedia.orgrsc.org In the same year, Ludwig Knorr developed the Knorr pyrazole (B372694) synthesis , a condensation reaction of hydrazines with 1,3-dicarbonyl compounds to form pyrazoles. nih.govwikipedia.orgdrugfuture.comyoutube.comchemhelpasap.comdrugfuture.comnih.gov Another significant discovery of that era was the Pechmann pyrazole synthesis by Hans von Pechmann in 1898, which involves the reaction of diazomethane (B1218177) with acetylenes. wikipedia.orgwikipedia.orgdrugfuture.com These discoveries highlighted the rich chemistry of carbonyl compounds and their derivatives, which are precursors to oximes.

The study of reaction mechanisms, pioneered by chemists like Arthur Lapworth in the early 20th century, provided the theoretical framework to understand how these transformations occur. wikipedia.orgprabook.comacs.org Lapworth's work on the mechanism of the benzoin (B196080) condensation, for instance, was fundamental to the development of physical organic chemistry. prabook.com

The Beckmann rearrangement , discovered by Ernst Otto Beckmann in 1886, is a pivotal reaction for oximes, converting them into amides. byjus.comsynarchive.com This reaction would have been a key area of study for chemists working with oxime derivatives of keto acids. Early research on the synthesis of the precursor to our target molecule, 3-benzoylpropionic acid (also known as γ-oxo-benzenebutanoic acid), was also being established during this period. orgsyn.org The synthesis of this keto acid from succinic anhydride (B1165640) and benzene (B151609) via a Friedel-Crafts reaction provided the starting material for the creation of its oxime. orgsyn.org The study of the stereoisomerism of oximes, particularly the syn- and anti-isomers, was also an active area of research in the early 20th century, further contributing to the understanding of compounds like Benzenebutanoic acid, γ-(hydroxyimino)-. nih.govacs.org

Interactive Data Tables

Below are interactive tables summarizing key data for Benzenebutanoic acid, γ-(hydroxyimino)- and its precursor, 3-Benzoylpropionic acid.

Table 1: Physicochemical Properties of Benzenebutanoic acid, γ-(hydroxyimino)-

| Property | Value | Source |

| IUPAC Name | (4E)-4-hydroxyimino-4-phenylbutanoic acid | N/A |

| Molecular Formula | C₁₀H₁₁NO₃ | N/A |

| Molecular Weight | 193.20 g/mol | N/A |

| Appearance | Typically appears as a white crystalline solid | evitachem.com |

| Melting Point | Approximately 100-110 °C | evitachem.com |

| Odor | Generally has a faint aromatic odor | evitachem.com |

| Stability | Stable under normal conditions | evitachem.com |

Table 2: Physicochemical Properties of 3-Benzoylpropionic Acid

| Property | Value | Source |

| IUPAC Name | 4-oxo-4-phenylbutanoic acid | drugfuture.comnih.govchemicalbook.com |

| Molecular Formula | C₁₀H₁₀O₃ | wikipedia.orgdrugfuture.commedchemexpress.com |

| Molecular Weight | 178.18 g/mol | drugfuture.commedchemexpress.com |

| Appearance | White to cream crystalline powder | wikipedia.orgprabook.com |

| Melting Point | 114-117 °C | wikipedia.orgwikipedia.orgprabook.com |

| Boiling Point | 270.41 °C (rough estimate) | wikipedia.org |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol (B129727) | wikipedia.org |

| pKa | 4.53 ± 0.17 (Predicted) | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(4E)-4-hydroxyimino-4-phenylbutanoic acid |

InChI |

InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13)/b11-9+ |

InChI Key |

QEBFDSLTQPOGBG-PKNBQFBNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/CCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzenebutanoic Acid, G Hydroxyimino and Its Precursors

Strategies for γ-Oxo Intermediate Formation in Benzenebutanoic Acid Derivatives

The cornerstone for the synthesis of Benzenebutanoic acid, γ-(hydroxyimino)- is the preparation of its precursor, γ-oxo-benzenebutanoic acid. Several established organic chemistry reactions can be employed to construct this γ-keto acid.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a robust and widely utilized method for creating aryl ketones, making it a primary strategy for synthesizing γ-oxo-benzenebutanoic acid. organic-chemistry.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the benzene (B151609) ring. sigmaaldrich.comyoutube.comkhanacademy.org A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.orgchemguide.co.uk

Using γ-Butyrolactone: A common and effective approach involves the condensation of benzene with γ-butyrolactone in the presence of aluminum chloride. acs.org This reaction directly furnishes the desired γ-oxo-benzenebutanoic acid skeleton. The Lewis acid opens the lactone ring, generating the acylium ion electrophile that subsequently acylates the benzene ring. Various solid acid catalysts, including heteropolyacids supported on silica (B1680970), have also been explored for this transformation. google.com

Using β-Benzoylpropionic Acid Precursors: While β-benzoylpropionic acid is itself a derivative, its synthesis often relies on similar Friedel-Crafts principles, for instance, by reacting benzene with succinic anhydride. This reaction, catalyzed by AlCl₃, yields β-benzoylpropionic acid, which contains the core structure and can be a starting point for further modifications if needed, though the direct acylation with γ-butyrolactone or its corresponding acyl chloride is more direct for the target intermediate.

| Acylating Agent | Catalyst | Key Conditions | Reference |

|---|---|---|---|

| Acyl Chlorides/Anhydrides | AlCl₃, FeCl₃ | Stoichiometric amount of catalyst often required. Reaction is typically run at low temperatures initially, then may be heated. | sigmaaldrich.commasterorganicchemistry.com |

| γ-Butyrolactone | AlCl₃ | Direct condensation with benzene. | acs.org |

| Carboxylic Acids | Cyanuric Chloride/AlCl₃ | Mild and efficient method for acylation starting from carboxylic acids. | organic-chemistry.org |

| γ-Butyrolactone | Heteropolyacids on Silica | Solid acid catalyst approach. | google.com |

Oxidation-Based Synthetic Routes

An alternative strategy to form the γ-keto group involves the oxidation of a suitable precursor, such as a corresponding γ-hydroxy or γ-alkylbenzenebutanoic acid derivative.

For instance, a γ-hydroxy precursor, γ-hydroxy-benzenebutanoic acid, can be oxidized to the target γ-keto acid. This transformation is a standard alcohol-to-ketone oxidation. Similarly, a precursor like 4-phenylbutanoic acid could potentially be oxidized at the benzylic position, although this can be challenging to control and may lead to cleavage of the alkyl chain or over-oxidation to a carboxylic acid. masterorganicchemistry.com The synthesis of the γ-hydroxy precursors themselves can be achieved through various means, including the reduction of a corresponding ester or via Grignard reactions. nih.govnih.gov

Other Established Carbonyl Group Introduction Methodologies on Aromatic Scaffolds

Beyond classical Friedel-Crafts acylation, other methods can introduce the required carbonyl functionality onto an aromatic ring.

From Nitriles: The Stephen reaction, which involves the reduction of a nitrile with stannous chloride and HCl to an imine followed by hydrolysis, yields an aldehyde. ncert.nic.in Alternatively, treating a nitrile with a Grignard reagent followed by hydrolysis produces a ketone. ncert.nic.in

Gatterman-Koch Reaction: This method synthesizes aromatic aldehydes by treating an aromatic hydrocarbon with carbon monoxide and HCl in the presence of a catalyst mixture (e.g., AlCl₃/CuCl). ncert.nic.in

Carboxylation with CO₂: Organometallic reagents like Grignard reagents or organolithium compounds can react with carbon dioxide to form carboxylic acids after an acidic workup. youtube.com This could be used to form a benzoic acid derivative which is then elaborated.

Oxime Formation Reactions from the γ-Oxo Precursor

Once the γ-oxo-benzenebutanoic acid intermediate is obtained, the final step is the formation of the oxime.

Condensation of the γ-Keto Group with Hydroxylamine (B1172632) and its Salts

The conversion of the γ-keto group to a γ-(hydroxyimino) group is a classic condensation reaction. It involves reacting the ketone with hydroxylamine (NH₂OH) or one of its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). testbook.combyjus.com The reaction is essentially an addition-elimination, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon. quora.comyoutube.com This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. testbook.comyoutube.com

The reaction is typically catalyzed by a weak acid. byjus.combyjus.com Various conditions have been developed to optimize this transformation, including the use of different bases like potassium carbonate or catalysts such as bismuth(III) oxide (Bi₂O₃) in solvent-free "grindstone" chemistry for a greener approach. nih.govresearchgate.net The reaction efficiently converts both aldehydes and ketones into their corresponding aldoximes and ketoximes. testbook.com

| Reagent | Catalyst/Base | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Pyridine (B92270) | Ethanol (B145695), Reflux | Classical method, can have long reaction times. | nih.gov |

| Hydroxylamine Hydrochloride | Potassium Carbonate (K₂CO₃) | Methanol (B129727) | Rapid, practical, and selective process. | researchgate.net |

| Hydroxylamine Hydrochloride | Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, Grinding | Green chemistry approach, high yields. | nih.gov |

| Hydroxylamine | Weak Acid | Aqueous/Alcoholic solution | General acid-catalyzed condensation. | byjus.com |

| Hydroxylamine Hydrochloride | None (Thermal) | t-BuOH, 110 °C | Simple thermal conditions, avoids additives. | acs.org |

Stereoselective Formation of (E)- and (Z)-Isomers of the Oxime

The reaction of the unsymmetrical ketone, γ-keto-benzenebutanoic acid, with hydroxylamine can result in the formation of two geometric isomers: the (E)- and (Z)-oximes. The stereochemical outcome of the oximation is often dependent on the reaction conditions, and controlling this selectivity is a key aspect of the synthesis.

Typically, the synthesis of oximes yields a mixture of (E) and (Z) isomers, with the thermodynamically more stable (E) isomer often being the major product under equilibrium conditions. organic-chemistry.orgresearchgate.net The ratio of these isomers can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, classical methods for synthesizing aldoximes often result in Z:E ratios ranging from 85:15 to 1:1. researchgate.net

Achieving stereoselectivity often requires specific protocols:

Kinetic vs. Thermodynamic Control : Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures or prolonged reaction times allow the mixture to equilibrate to the more stable thermodynamic product. researchgate.net

Catalyst-Mediated Selectivity : Certain catalysts can direct the stereochemical outcome. While many oximation catalysts like ZnO or TiO₂/SO₄²⁻ focus on improving reaction rates and yields, specific systems can favor one isomer. researchgate.netresearchgate.net For example, reports on the oximation of various aldehydes and ketones have shown that the choice of base and solvent system, such as potassium carbonate in methanol, can selectively produce (Z)-oximes in good yields and high isomeric ratios. researchgate.net

Post-Synthesis Isomerization : A mixture of isomers can sometimes be converted to the desired single isomer. Photoisomerization using visible-light-mediated energy transfer has emerged as a mild and general method to convert thermodynamically favored (E)-aryl oximes into their (Z)-isomers. organic-chemistry.org

The table below summarizes reaction conditions that can influence the isomeric ratio of oximes, based on general findings in oxime chemistry.

| Method/Condition | Predominant Isomer | Rationale/Comments |

| Thermodynamic Equilibrium (Higher Temp.) | (E)-isomer | The (E)-isomer is generally more stable due to reduced steric hindrance. organic-chemistry.org |

| K₂CO₃ in Methanol | (Z)-isomer | This system has been shown to be selective for the (Z)-isomer in the oximation of various aldehydes and ketones. researchgate.net |

| Visible-Light Photoisomerization | (Z)-isomer | An effective method for converting existing (E)-isomers to (Z)-isomers post-synthesis. organic-chemistry.org |

| Acid-Catalyzed Equilibration | (E)-isomer | Acidic conditions often facilitate the equilibration of isomers, favoring the more stable (E) form. researchgate.net |

Optimization of Reaction Conditions for Yield and Purity

The optimization of the synthesis of Benzenebutanoic acid, γ-(hydroxyimino)- focuses on maximizing yield and ensuring high purity by adjusting various reaction parameters in the oximation of γ-keto-benzenebutanoic acid.

The standard procedure involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base. The base, such as sodium acetate (B1210297) or potassium carbonate, liberates free hydroxylamine, which is the active nucleophile. researchgate.netorgsyn.org Key parameters for optimization include:

Solvent : The choice of solvent can significantly impact reaction time and yield. Alcohols like methanol or ethanol are commonly used. Studies have shown methanol to be a highly effective solvent in combination with K₂CO₃, leading to rapid and high-yield conversions. researchgate.netiaea.org

Temperature : Reactions are often performed at room temperature or with gentle heating. Monitoring the reaction progress helps to determine the optimal temperature to ensure complete conversion without promoting side reactions or decomposition.

pH : The reaction is sensitive to pH. The formation of free hydroxylamine from its hydrochloride salt requires a basic or buffered system. However, strongly acidic or basic conditions can lead to side reactions, such as the Beckmann rearrangement, especially at higher temperatures.

Stoichiometry : Using a slight excess of hydroxylamine can help drive the reaction to completion.

Purification of the final product is crucial for removing unreacted starting materials and byproducts. Common purification techniques include:

Recrystallization : The crude oxime can often be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is an effective method. researchgate.net

Acid-Base Extraction : The carboxylic acid functionality allows for purification via acid-base extraction, where the compound is dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

The following table presents a comparative overview of different oximation conditions, drawing from general methodologies that can be applied to this synthesis.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reagents | NH₂OH·HCl, Sodium Acetate | NH₂OH·HCl, K₂CO₃ | NH₂OH·HCl, Pyridine researchgate.net |

| Solvent | Aqueous Ethanol | Methanol researchgate.netiaea.org | Ethanol |

| Temperature | Reflux | Room Temperature | Reflux |

| Typical Reaction Time | Several hours | 15-60 minutes | Long reaction times |

| Yield | Good to Excellent | Excellent | Variable, often lower |

| Purity Concerns | Generally good | High purity | Pyridine toxicity and removal |

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of Benzenebutanoic acid, γ-(hydroxyimino)- is typically achieved through a multi-step pathway starting from simple, commercially available precursors. The most direct route involves the preparation of the key intermediate, 4-oxo-4-phenylbutanoic acid, followed by its oximation.

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

The most common and efficient method for synthesizing the γ-keto acid precursor is the Friedel-Crafts acylation of benzene with succinic anhydride.

Reaction : Benzene is acylated with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism : The Lewis acid activates the anhydride, which is then attacked by the benzene ring via electrophilic aromatic substitution. A subsequent hydrolysis workup yields the carboxylic acid.

Precursors : Benzene, Succinic Anhydride, Aluminum Chloride.

Step 2: Oximation of 4-oxo-4-phenylbutanoic acid

The ketone functional group of 4-oxo-4-phenylbutanoic acid is converted to an oxime.

Reaction : The keto-acid is reacted with hydroxylamine hydrochloride in the presence of a base.

Mechanism : The reaction is a nucleophilic addition of hydroxylamine to the ketone's carbonyl carbon, followed by the elimination of a water molecule to form the C=NOH (oxime) double bond. researchgate.net

Precursors : 4-oxo-4-phenylbutanoic acid, Hydroxylamine Hydrochloride, Base (e.g., K₂CO₃, NaOAc).

This two-step pathway provides a reliable and scalable route to the target compound from basic chemical feedstocks.

Chemo- and Regioselective Considerations in Synthesis

Selectivity is a critical consideration in the synthesis of Benzenebutanoic acid, γ-(hydroxyimino)-, particularly concerning which functional group reacts (chemoselectivity).

Chemoselectivity in the Oximation Step: The precursor molecule, 4-oxo-4-phenylbutanoic acid, possesses two carbonyl functionalities: a ketone and a carboxylic acid. The synthesis of the desired product requires the selective reaction of hydroxylamine with the ketone group.

Reactivity Difference : Ketones are significantly more electrophilic and reactive towards nucleophiles like hydroxylamine than carboxylic acids under typical oximation conditions. The carbonyl carbon of a carboxylic acid is less electrophilic due to resonance delocalization involving the hydroxyl group.

Reaction Conditions : The reaction is typically carried out under conditions that are mild enough (near-neutral pH, room or moderate temperature) to favor the kinetically preferred reaction with the ketone, while leaving the less reactive carboxylic acid untouched. researchgate.net Attempting the reaction under harsh conditions could potentially lead to side reactions involving the carboxylic acid, but this is generally not observed in standard oximation protocols.

Regioselectivity in the Precursor Synthesis: For the synthesis of the precursor 4-oxo-4-phenylbutanoic acid from unsubstituted benzene, regioselectivity is not a factor as all positions on the benzene ring are equivalent. However, if a substituted benzene were used as a starting material, the regioselectivity of the Friedel-Crafts acylation would become paramount, governed by the directing effects (ortho, para, or meta) of the substituent.

Development of Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by using safer solvents, minimizing waste, and employing more efficient catalytic systems. numberanalytics.com Several green approaches are applicable to the synthesis of Benzenebutanoic acid, γ-(hydroxyimino)-.

Solvent-Free Synthesis : A significant advancement is the use of solvent-free or "grindstone" chemistry for oximation. nih.govresearchgate.net This method involves simply grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) together in a mortar and pestle at room temperature. nih.govresearchgate.net This approach eliminates the need for potentially toxic organic solvents, reduces waste, and often shortens reaction times.

Use of Greener Solvents : When a solvent is necessary, water is an ideal green choice. ijprajournal.com Oximation reactions have been successfully carried out in aqueous media, sometimes with the aid of a catalyst, which avoids the use of volatile organic compounds (VOCs). organic-chemistry.org

Benign Catalysts : Traditional syntheses sometimes use toxic bases like pyridine. researchgate.net Green alternatives include using mild, inexpensive, and non-toxic bases like sodium carbonate or employing natural acid catalysts derived from sources like fruit juice. ijprajournal.com The use of recyclable solid catalysts such as ZnO or basic alumina (B75360) also aligns with green chemistry principles. organic-chemistry.orgnih.gov

Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for oximation reactions compared to conventional heating methods. researchgate.netnumberanalytics.com

The table below contrasts a traditional synthetic approach with a potential green alternative for the oximation step.

| Feature | Traditional Method | Green Chemistry Approach |

| Solvent | Ethanol, Pyridine researchgate.net | Solvent-free (grinding) researchgate.net or Water ijprajournal.com |

| Catalyst/Base | Pyridine, Sodium Hydroxide (B78521) | Bismuth(III) Oxide (Bi₂O₃) nih.gov, K₂CO₃ researchgate.net |

| Energy Input | Conventional reflux (hours) | Room temp grinding (minutes) researchgate.net or Microwave numberanalytics.com |

| Waste Profile | Organic solvent waste, toxic base disposal | Minimal waste, non-toxic catalyst |

| Overall Efficiency | Often requires long reaction times and purification | High yields, short reaction times, simple work-up |

Reaction Mechanisms and Chemical Transformations of Benzenebutanoic Acid, G Hydroxyimino

Mechanistic Investigations of Oxime Formation Pathways

The synthesis of Benzenebutanoic acid, γ-(hydroxyimino)- is achieved through the condensation reaction of its corresponding ketone precursor, γ-oxo-benzenebutanoic acid, with hydroxylamine (B1172632). organic-chemistry.org This reaction is a classic example of the formation of an imine derivative from a carbonyl compound.

The mechanism proceeds in a step-wise manner:

Nucleophilic Attack: The nitrogen atom of hydroxylamine (H₂NOH), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the γ-keto acid. nih.gov This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate where the electrons are pushed onto the oxygen atom, creating an alkoxide. nih.gov

Proton Transfer: A proton is transferred from the newly attached nitrogen atom to the oxygen atom of the original carbonyl group. This step can occur intramolecularly or be mediated by the solvent, resulting in a more stable, neutral tetrahedral intermediate known as a carbinolamine.

Dehydration: The hydroxyl group on the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a protonated oxime. nih.gov

Deprotonation: Finally, a base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final, neutral oxime product, Benzenebutanoic acid, γ-(hydroxyimino)-. nih.gov

The reaction is typically reversible and often driven to completion by removing the water formed during the reaction.

Transformations Involving the γ-(Hydroxyimino) Functional Group

The oxime group is a synthetic linchpin, enabling access to a variety of other functional groups through well-established and novel chemical reactions.

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides under acidic conditions. organic-chemistry.orgresearchgate.net For a ketoxime like Benzenebutanoic acid, γ-(hydroxyimino)-, this intramolecular rearrangement leads to the formation of a substituted amide. The classical mechanism involves the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. researchgate.net

In recent years, significant research has focused on developing milder and more efficient catalytic variants to overcome the often harsh conditions (e.g., concentrated sulfuric acid) of the traditional Beckmann rearrangement. organic-chemistry.org These methods often employ Lewis acids, solid acids, or ionic liquids to promote the reaction.

| Catalyst System | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| HgCl₂ | Acetonitrile (B52724), 80°C | Effective Lewis acid catalyst for converting ketoximes to amides and lactams. | google.com |

| Ionic Liquid/[HMIm]HSO₄ with P₂O₅ | 90°C, Solvent-free | Provides high yields (up to 91%) and the catalyst can be reused. | organic-chemistry.org |

| Ionic Liquid/PCl₅ | 80°C, Solvent-free | Achieves high conversion and selectivity under mild conditions without additional organic solvents. | masterorganicchemistry.com |

| Naturally Occurring Organic Acids (e.g., Tartaric Acid) | 180°C, Solvent-free or Microwave Irradiation | Environmentally benign promoters; microwave irradiation can significantly reduce reaction times. | youtube.com |

| Boronic Acid/Perfluoropinacol | Ambient Temperature | Represents a true organocatalytic system for the rearrangement. |

The reduction of the C=N bond of the oxime group provides a direct route to the corresponding primary amine, γ-amino-benzenebutanoic acid. Catalytic hydrogenation is a widely used and efficient method for this transformation.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, as over-reduction or side reactions can occur.

Noble Metal Catalysts : Palladium (Pd) and Platinum (Pt) based catalysts are highly effective for oxime hydrogenation. For instance, Pd supported on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃) in acidic media, such as a methanolic solution of HCl, can selectively hydrogenate oximes to primary amines.

Non-Noble Metal Catalysts : Catalysts based on Nickel (Ni) and Cobalt (Co), such as Raney Ni and Ni/SiO₂, are also widely employed, particularly in industrial applications. Raney Ni has shown high activity for ketoxime hydrogenation, often requiring basic conditions to achieve high yields of the primary amine. The steric hindrance at the oxime carbon in ketoximes generally leads to higher selectivity for the primary amine compared to the hydrogenation of aldoximes.

Besides catalytic hydrogenation, chemical reduction using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a promoter can also effect the transformation of oximes to amines.

The dehydration of oximes to form nitriles is a reaction primarily associated with aldoximes, where a hydrogen atom is attached to the C=N carbon. In this case, the reaction is sometimes referred to as a "second-order" Beckmann rearrangement or Beckmann fragmentation. Upon treatment with an acid or a dehydrating agent, the hydroxyl group is eliminated along with the adjacent hydrogen to form a nitrile (R-C≡N).

For ketoximes like Benzenebutanoic acid, γ-(hydroxyimino)-, dehydration to a nitrile is not a direct pathway. However, under certain conditions, a related process known as Beckmann fragmentation can occur if one of the groups attached to the carbon can stabilize a positive charge. This would lead to the cleavage of a C-C bond and the formation of a nitrile and a carbocation fragment.

Conversion to Amides: As detailed in section 3.2.1, the most direct and significant method for converting Benzenebutanoic acid, γ-(hydroxyimino)- into its corresponding amide is the Beckmann rearrangement. organic-chemistry.orggoogle.com This reaction fundamentally transforms the ketoxime into an N-substituted amide, a crucial structural motif in many biologically active molecules and polymers.

Conversion to Nitro Compounds: The oxidation of an oxime group to a nitro group is a less common but synthetically useful transformation. This reaction provides access to γ-nitro-benzenebutanoic acid derivatives from the corresponding oxime. Various oxidizing agents have been developed for this purpose. A convenient and safe method involves the use of sodium perborate (B1237305) in glacial acetic acid at moderate temperatures (55-60°C). organic-chemistry.orgyoutube.com Other potent reagents, such as trifluoroperoxyacetic acid, are also effective in converting oximes to their corresponding nitro compounds. More recently, methods utilizing hydrogen peroxide with nanoporous framework metal hybrid catalysts have been developed as a greener alternative, offering high yields and product purity.

The oxime functional group can coordinate to metal centers, enabling a diverse range of catalytic transformations beyond the classical reactions. These metal-mediated processes often proceed through novel mechanisms involving single-electron transfer (SET) or oxidative addition.

Palladium-Catalyzed C-H Functionalization : The oxime group can serve as an effective directing group in palladium-catalyzed C-H bond functionalization reactions. For instance, O-acetyl oximes can direct the ortho-acetoxylation of the benzene (B151609) ring in Benzenebutanoic acid, γ-(hydroxyimino)-. The oxime group acts as a temporary ligand for the palladium catalyst, positioning it to activate a nearby C-H bond.

Copper-Catalyzed Reactions : Copper catalysts have been employed for the O-arylation of oximes using arylboronic acids, allowing for the synthesis of O-aryl oxime ethers.

Radical Reactions : Transition metals like cobalt, iron, and copper can catalyze the fragmentation of the N-O bond via single-electron transfer, generating iminyl radicals. These highly reactive intermediates can then participate in various subsequent reactions, such as cyclizations or additions, to form complex nitrogen-containing heterocycles.

Nickel and Rhodium-Catalyzed Reactions : Metals such as nickel and rhodium can mediate reactions involving the oxidative insertion into the N-O bond of the oxime, leading to its cleavage and the formation of new organometallic species that can be further functionalized.

Generation and Reactivity of Iminyl and Iminoxyl Radicals from the Oxime

The oxime functionality of Benzenebutanoic acid, γ-(hydroxyimino)- is a versatile precursor for the generation of nitrogen-centered radicals, specifically iminyl and iminoxyl radicals. researchgate.netnih.govnih.gov These reactive intermediates open pathways to a variety of chemical transformations.

Iminoxyl Radicals: Iminoxyl radicals (also known as oxime radicals) are N-oxyl radicals characterized by an N–O• fragment connected to the carbon framework via a double bond. nih.govnih.gov They are typically generated through the oxidation of the oxime's hydroxyl group. nih.gov Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, they can react as either N- or O-centered radicals. beilstein-journals.org The generation of iminoxyl radicals from oximes can be achieved using various oxidants, including transition metal compounds like Cerium(IV) ammonium (B1175870) nitrate, Iron(III) perchlorate, and Lead(IV) acetate (B1210297), as well as metal-free oxidants. nih.gov

Once generated, iminoxyl radicals derived from structures analogous to Benzenebutanoic acid, γ-(hydroxyimino)- can undergo several key reactions:

Intramolecular Hydrogen Atom Abstraction (HAT): A primary reaction pathway involves a 1,5-HAT, where the radical abstracts a hydrogen atom from a carbon within the molecule, leading to a C-centered radical. beilstein-journals.org This intermediate can then undergo further reactions, such as cyclization. beilstein-journals.org

Intramolecular Addition to Double Bonds: The radical can add to an internal C=C double bond, typically resulting in the formation of a five-membered isoxazoline (B3343090) ring through C–O bond formation. nih.govbeilstein-journals.org

Dimerization: Iminoxyl radicals can dimerize, forming C–O, O–N, or N–N bonds, although these dimers are often unstable. nih.gov

Iminyl Radicals: Iminyl radicals are another class of nitrogen-centered radicals that can be generated from oxime derivatives. researchgate.netnsf.gov Modern methods, particularly visible-light photoredox catalysis, have made the generation of these radicals more accessible under mild conditions. researchgate.netnsf.gov Precursors often include O-acyl or O-aryl derivatives of the oxime. researchgate.net The generation typically occurs via a single-electron transfer (SET) process, leading to the fragmentation of the N-O bond. nsf.gov

The reactivity of iminyl radicals is distinct and synthetically valuable:

Cyclization: A common fate is 5-exo-trig cyclization onto a tethered alkene or alkyne, a key step in the synthesis of N-heterocycles like pyrrolines. nsf.govacs.org

Norrish Type-I Fragmentation: Iminyl radicals can undergo cleavage of the α-carbon-carbon bond, a process analogous to the Norrish Type I reaction in carbonyls. researchgate.net This fragmentation is particularly relevant for derivatives of cyclic ketone oximes, leading to ring-opening and the formation of a distal nitrile radical. nsf.gov

Intramolecular Hydrogen Atom Transfer (HAT): Similar to iminoxyl radicals, iminyl radicals can participate in 1,5-HAT processes, which can be followed by cyclization to form various nitrogen-containing rings. researchgate.netnsf.gov

Table 1: Methods for Generating Radicals from Oxime Derivatives

| Radical Type | Generation Method | Typical Precursor | Key Features |

|---|---|---|---|

| Iminoxyl Radical | Oxidation | Unmodified Oxime | Uses oxidants like Ce(IV), Pb(IV) acetate, or PhI(OAc)2. nih.gov |

| Iminyl Radical | Photoredox Catalysis (SET) | O-acyl, O-aryl Oximes | Mild, visible-light mediated conditions. researchgate.netnsf.gov |

| Iminyl Radical | Transition Metal Catalysis (SET) | Oxime Esters | Enables synthesis of N-heterocycles. nsf.gov |

| Iminyl Radical | Thermolysis | Cyclobutanone Oxime Ester | Redox-neutral, avoids light and metals. researchgate.net |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) in Benzenebutanoic acid, γ-(hydroxyimino)- is a key site for chemical modification, allowing for the synthesis of various derivatives through esterification, amidation, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This is a reversible, equilibrium-driven process. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org Subsequent dehydration yields the ester. masterorganicchemistry.com For Benzenebutanoic acid, γ-(hydroxyimino)-, reaction with an alcohol (R'OH) under acidic conditions would yield the corresponding ester.

Amidation: The formation of an amide bond is crucial in many areas of chemistry. taylorfrancis.com Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt. bohrium.com Therefore, the reaction often requires either high temperatures or the use of coupling agents and catalysts. bohrium.commdpi.com Common strategies include:

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to activate the carboxylic acid, facilitating attack by the amine. bohrium.com

Catalytic Methods: Various catalysts, including those based on boron or organocatalysts, have been developed to promote direct amidation under milder conditions. taylorfrancis.commdpi.comresearchgate.net These methods often work by activating the carboxylic acid in situ. mdpi.com

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO2). For aromatic carboxylic acids like Benzenebutanoic acid, γ-(hydroxyimino)-, this reaction usually requires significant energy input or specific catalytic conditions.

One common laboratory method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org This process removes the -COONa group and replaces it with a hydrogen atom. libretexts.org For instance, heating sodium benzoate (B1203000) with soda lime produces benzene. libretexts.org

The efficiency of decarboxylation in aromatic acids is highly dependent on other substituents on the ring. nist.gov Electron-donating groups, particularly a hydroxyl group at the ortho or para position, can significantly activate the ring towards decarboxylation, allowing the reaction to proceed at lower temperatures. nist.gov Conversely, simple benzoic acids without such activating groups are more resistant to decarboxylation. nist.gov The reaction can proceed through different mechanisms, including electrophilic attack by a proton under acidic conditions or the decomposition of the carboxylate anion under basic conditions. nist.gov More advanced methods for decarboxylation under milder conditions are also being developed, such as photo-induced radical decarboxylation using copper catalysis. nih.gov

Aromatic Ring Functionalization and Derivatization Reactions

The phenyl group of Benzenebutanoic acid, γ-(hydroxyimino)- can be modified through various aromatic functionalization reactions. The butanoic acid chain acts as an alkyl substituent on the benzene ring, which is generally an ortho-, para-directing and weakly activating group for electrophilic aromatic substitution.

Common functionalization reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br) onto the aromatic ring, typically at the ortho and para positions, can be achieved using appropriate halogenating agents and catalysts.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO2) onto the ring, which can subsequently be reduced to an amino group (–NH2), providing a handle for further derivatization.

Friedel-Crafts Reactions: While the carboxylic acid group itself is deactivating, its ester or other derivatives could potentially undergo Friedel-Crafts alkylation or acylation, though intramolecular cyclization to form a tetralone derivative is a competing and often favored pathway for γ-phenylbutyric acid systems.

Palladium-Catalyzed Cross-Coupling: For derivatives where a halogen is present on the aromatic ring, palladium-catalyzed reactions like Suzuki-Miyaura or Heck couplings can be used to form new carbon-carbon bonds, linking the aromatic core to other molecular fragments. organic-chemistry.orgnih.gov

Metabolic processes in biological systems also highlight potential functionalization pathways, such as the hydroxylation of the aromatic ring, which can alter the molecule's properties and interactions. nih.gov

Stereochemical Control and Transformations of Oxime Isomers

The C=N double bond of the oxime group in Benzenebutanoic acid, γ-(hydroxyimino)- gives rise to geometric isomerism. wikipedia.orgsarthaks.com The two possible stereoisomers are designated as E and Z (or historically, syn and anti). wikipedia.orgsarthaks.com The relative orientation of the hydroxyl group (–OH) to the substituents on the carbon atom defines the isomer. sarthaks.com The stereochemical configuration of an oxime can be a critical determinant of its chemical reactivity and biological activity. nih.govnumberanalytics.com

Stereoselective Synthesis: The synthesis of oximes from the corresponding ketone and hydroxylamine can often result in a mixture of E and Z isomers. researchgate.net However, reaction conditions can be tuned to favor the formation of one isomer over the other. Factors such as temperature, solvent, and the presence of catalysts can influence the kinetic versus thermodynamic product ratio. researchgate.net In some cases, the isomers are stable enough to be separated by standard techniques like flash chromatography. maynoothuniversity.ie

Isomer Transformation: The interconversion between E and Z isomers is possible, though the energy barrier for C=N bond rotation is significant. maynoothuniversity.ie This isomerization can be promoted by heat or acid catalysis. researchgate.net A modern and mild method for achieving this transformation is through visible-light-mediated triplet sensitization. organic-chemistry.org Using a suitable photosensitizer (e.g., an iridium complex), the thermodynamically favored E-oxime can be selectively converted into the less stable Z-isomer under mild conditions. organic-chemistry.org This photoisomerization proceeds via triplet energy transfer, which facilitates the rotation around the C=N bond. organic-chemistry.org This control over stereochemistry is synthetically powerful, as different isomers can exhibit divergent reactivity; for example, in the Beckmann rearrangement, the group anti-periplanar to the hydroxyl group is the one that migrates. wikipedia.orgorganic-chemistry.org

Table 2: Characteristics of Oxime Isomers

| Feature | Description | Relevance to Reactivity |

|---|---|---|

| Isomerism | Existence of stable E and Z geometric isomers due to the C=N double bond. wikipedia.orgsarthaks.com | The stereochemistry dictates which group migrates in rearrangements (e.g., Beckmann) and influences cyclization pathways. wikipedia.orgmaynoothuniversity.ie |

| Synthesis | Often forms as a mixture; ratio can be influenced by reaction conditions. researchgate.net | Achieving stereoselective synthesis is key for accessing specific reaction outcomes. |

| Separation | Isomers can often be separated by chromatography. maynoothuniversity.ie | Allows for the study of the distinct properties of each pure isomer. |

| Interconversion | Can be achieved via heat, acid, or, more recently, visible-light photocatalysis. researchgate.netorganic-chemistry.org | Provides access to the thermodynamically less stable isomer, unlocking alternative reaction pathways. organic-chemistry.org |

Advanced Characterization Techniques for Benzenebutanoic Acid, G Hydroxyimino

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental in confirming the identity and purity of Benzenebutanoic acid, γ-(hydroxyimino)-. Each method offers unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of Benzenebutanoic acid, γ-(hydroxyimino)-. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of each atom in the molecule. nih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The protons of the aliphatic chain exhibit distinct signals: the methylene (B1212753) group adjacent to the phenyl ring (α-CH₂) would be expected around δ 2.7 ppm, the adjacent methylene (β-CH₂) around δ 1.9 ppm, and the methylene group α to the oxime (γ-CH₂) would be further downfield. The acidic proton of the carboxylic acid (COOH) would present as a broad singlet at a chemical shift greater than δ 10 ppm. The oxime hydroxyl proton (N-OH) also appears as a broad singlet, the position of which can be highly variable depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon of the carboxylic acid (COOH) is typically observed in the δ 170-180 ppm region. The C=N carbon of the oxime group is expected around δ 150-160 ppm. Aromatic carbons resonate in the δ 125-140 ppm range. The aliphatic carbons (CH₂) would appear in the upfield region of the spectrum.

2D NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to confirm assignments. COSY experiments establish proton-proton (¹H-¹H) coupling correlations, confirming the connectivity of the -CH₂-CH₂-CH₂- chain. HSQC correlates directly bonded protons to their respective carbon atoms, allowing for definitive assignment of the ¹H and ¹³C signals for each methylene group. Heteronuclear Multiple Bond Correlation (HMBC) can further reveal longer-range (2-3 bond) correlations, for instance, between the aromatic protons and the carbons of the side chain. bmrb.io

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for Benzenebutanoic acid, γ-(hydroxyimino)-

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | 7.2-7.4 (m) | 125-140 |

| α-CH₂ | ~2.7 (t) | ~35 |

| β-CH₂ | ~1.9 (m) | ~28 |

| γ-CH₂ | ~2.5 (t) | ~30 |

| COOH | >10 (br s) | ~175 |

| C=N-OH | Variable (br s) | ~155 |

| C=N-OH | - | ~155 |

| COOH | - | ~175 |

| Aromatic C (quaternary) | - | 135-145 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within Benzenebutanoic acid, γ-(hydroxyimino)- based on their characteristic vibrational frequencies. chemicalbook.comspectrabase.com

The spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The O-H stretch of the oxime group typically appears as a sharper, less intense band around 3100-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp peak at approximately 1700-1725 cm⁻¹. The C=N stretching of the oxime functional group is expected to produce a medium-intensity band in the 1620-1680 cm⁻¹ region. researchgate.netnist.gov The N-O stretching vibration is typically weaker and found in the 930-960 cm⁻¹ range. Additional bands corresponding to aromatic C=C stretching (around 1450-1600 cm⁻¹) and C-H bending would also be present.

Interactive Data Table: Characteristic IR Frequencies for Benzenebutanoic acid, γ-(hydroxyimino)-

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Oxime O-H | Stretch | 3100-3600 | Medium, Sharper |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong, Sharp |

| Oxime C=N | Stretch | 1620-1680 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Oxime N-O | Stretch | 930-960 | Medium-Weak |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. For Benzenebutanoic acid, γ-(hydroxyimino)-, the primary chromophore is the benzene ring, along with the C=N and C=O groups. youtube.com

The spectrum is expected to show absorptions characteristic of the phenyl group, which typically exhibits a strong π → π* transition (E-band) below 200 nm and a weaker π → π* transition (B-band) around 250-270 nm. youtube.com The C=N and C=O groups also possess π systems and non-bonding electrons (n), allowing for n → π* transitions. These are generally much weaker in intensity than π → π* transitions and may appear as a shoulder on the main aromatic absorption band at longer wavelengths, potentially above 270 nm. nih.govacs.org The exact position and intensity (molar absorptivity) of these absorption maxima can be influenced by the solvent polarity. youtube.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of Benzenebutanoic acid, γ-(hydroxyimino)- by providing a highly accurate mass measurement of its molecular ion. The exact mass can be calculated and compared to the experimentally determined value, typically to within 5 ppm, to confirm the molecular formula C₁₀H₁₁NO₃.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for a molecule of this type would include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl and oxime groups.

Loss of small molecules: Neutral losses such as H₂O, CO, and CO₂ are common. The loss of the carboxyl group (·COOH, 45 Da) is a characteristic fragmentation for carboxylic acids. docbrown.info

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, which could lead to a specific fragmentation pattern. miamioh.edu

Benzylic cleavage: Cleavage at the bond between the α- and β-carbons of the side chain would yield a stable tropylium (B1234903) ion (m/z 91).

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used exclusively for the detection and characterization of paramagnetic species, i.e., molecules or intermediates with unpaired electrons. libretexts.orgethernet.edu.et While Benzenebutanoic acid, γ-(hydroxyimino)- itself is not a radical, ESR spectroscopy would be the definitive method to study any radical intermediates that could be formed from it.

For instance, oxidation or photolysis of the oxime moiety can lead to the formation of an iminoxyl radical (R₂C=N-O·). nih.govresearchgate.net ESR spectroscopy can confirm the presence of such radicals, and analysis of the spectrum's g-value and hyperfine splitting patterns can provide detailed information about the radical's electronic structure and the distribution of the unpaired electron. nih.govrjb.roiaea.org This technique is crucial for studying reaction mechanisms where radical pathways are suspected. nih.govresearchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide accurate bond lengths, bond angles, and torsional angles for Benzenebutanoic acid, γ-(hydroxyimino)-.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in analytical chemistry for separating and analyzing the components of a mixture. nih.gov For Benzenebutanoic acid, γ-(hydroxyimino)-, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. shimadzu.com It is highly suitable for analyzing compounds like Benzenebutanoic acid, γ-(hydroxyimino)-, which is soluble in common organic solvents. shimadzu.com The separation is based on the compound's interaction with a stationary phase (the column) and a liquid mobile phase. researchgate.net

For this specific compound, a reversed-phase HPLC method is typically employed. researchgate.net In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid group remains protonated for better peak shape. The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. nih.gov

The purity of a sample of Benzenebutanoic acid, γ-(hydroxyimino)- can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The presence of any additional peaks would indicate impurities, which could be starting materials, by-products from synthesis, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. technologynetworks.com For a compound like Benzenebutanoic acid, γ-(hydroxyimino)-, which is a non-volatile amino acid, chemical derivatization is necessary to make it volatile enough for GC analysis. nih.gov A common derivatization process involves converting the polar functional groups (carboxylic acid and oxime) into less polar, more volatile esters or silyl (B83357) ethers.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. technologynetworks.com The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparing the fragmentation pattern to spectral libraries. This technique is highly effective for identifying and quantifying trace-level impurities. gcms.cz

Interactive Data Table: Illustrative Chromatographic Conditions

Below are typical, illustrative parameters that could be used for the analysis of Benzenebutanoic acid, γ-(hydroxyimino)-.

| Parameter | HPLC | GC-MS (after derivatization) |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Oven Temperature | 40 °C | 70 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | UV at 254 nm | Mass Spectrometer (Scan mode m/z 50-550) |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Expected Retention Time | ~5.8 min | ~15.2 min |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. aurora-instr.com This process is crucial for validating the empirical formula of a newly synthesized or purified compound like Benzenebutanoic acid, γ-(hydroxyimino)-. thermofisher.com The technique quantitatively determines the amounts of carbon (C), hydrogen (H), and nitrogen (N) in the sample. eltra.com

The analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by various detection methods. From the masses of these products, the mass percentages of C, H, and N in the original sample can be calculated.

The experimentally determined mass percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₁₀H₁₁NO₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Interactive Data Table: Illustrative Elemental Analysis Data

The following table presents a comparison of the theoretical elemental composition of Benzenebutanoic acid, γ-(hydroxyimino)- with hypothetical experimental results.

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

| Carbon (C) | 62.17% | 62.15% |

| Hydrogen (H) | 5.74% | 5.78% |

| Nitrogen (N) | 7.25% | 7.22% |

| Oxygen (O) | 24.84% (by difference) | 24.85% (by difference) |

Computational and Theoretical Studies of Benzenebutanoic Acid, G Hydroxyimino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of Benzenebutanoic acid, γ-(hydroxyimino)-. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying medium to large-sized molecules due to its favorable balance between computational cost and accuracy. For Benzenebutanoic acid, γ-(hydroxyimino)-, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), can be employed to investigate several key aspects.

Electronic Structure: DFT calculations can determine the optimized molecular geometry, total energy, and the distribution of electron density. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For aromatic compounds, DFT can effectively model the delocalization of π electrons within the benzene (B151609) ring.

Reactivity: Various chemical reactivity descriptors can be calculated from the results of DFT computations. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These parameters provide a quantitative basis for predicting how Benzenebutanoic acid, γ-(hydroxyimino)- will interact with other chemical species.

Spectroscopic Property Prediction: DFT is also a valuable tool for predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. This aids in the interpretation of experimental spectra and the assignment of vibrational modes to specific functional groups, such as the C=N of the oxime, the C=O of the carboxylic acid, and the various modes of the benzene ring. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Visible spectra.

A hypothetical table of DFT-calculated electronic properties for the most stable conformer of Benzenebutanoic acid, γ-(hydroxyimino)- is presented below.

| Property | Calculated Value (Arbitrary Units) |

| Total Energy | -X.XXXX |

| HOMO Energy | -Y.YYY |

| LUMO Energy | -Z.ZZZ |

| HOMO-LUMO Gap | A.AAAA |

| Dipole Moment | B.BBBB |

| Ionization Potential | C.CCCC |

| Electron Affinity | D.DDDD |

| Electronegativity (χ) | E.EEEE |

| Chemical Hardness (η) | F.FFFF |

| Electrophilicity Index (ω) | G.GGGG |

Note: The values in this table are for illustrative purposes and would need to be determined from actual DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

For even higher accuracy, particularly for smaller molecular systems or for benchmarking DFT results, ab initio methods can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods can yield highly accurate energies, geometries, and properties, serving as a "gold standard" for theoretical calculations. For Benzenebutanoic acid, γ-(hydroxyimino)-, high-accuracy ab initio calculations could be performed on simplified model systems to ensure the chosen DFT functional is appropriate.

Conformational Analysis and Isomerism Studies (E/Z configurations and rotational barriers)

The flexibility of the butanoic acid chain and the stereochemistry of the oxime group mean that Benzenebutanoic acid, γ-(hydroxyimino)- can exist in multiple conformations and as stereoisomers.

E/Z Isomerism: The carbon-nitrogen double bond of the hydroxyimino group gives rise to E/Z isomerism. The 'E' (entgegen) isomer has the hydroxyl group and the phenyl-substituted part of the chain on opposite sides of the C=N double bond, while the 'Z' (zusammen) isomer has them on the same side. The relative stability of the E and Z isomers can be determined by comparing their computed total energies. The energy barrier for interconversion between the E and Z isomers can also be calculated, which provides insight into their isolability.

Conformational Analysis: The single bonds in the butanoic acid chain allow for rotation, leading to a complex conformational landscape. Key dihedral angles to consider include those around the Cα-Cβ, Cβ-Cγ, and Cγ-C(phenyl) bonds. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy conformers, is necessary to identify the global minimum energy structure and other stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their free energies.

Below is an illustrative table of the relative energies of different isomers and conformers.

| Isomer/Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |

| E-isomer, Conformer 1 (Global Minimum) | 0.00 | τ1=X, τ2=Y, τ3=Z |

| E-isomer, Conformer 2 | +A.A | τ1=X', τ2=Y', τ3=Z' |

| Z-isomer, Conformer 1 | +B.B | τ1=X'', τ2=Y'', τ3=Z'' |

| Z-isomer, Conformer 2 | +C.C | τ1=X''', τ2=Y''', τ3=Z''' |

Note: The values and angles in this table are hypothetical and represent the type of data obtained from conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of Benzenebutanoic acid, γ-(hydroxyimino)- over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, which can include the molecule of interest and surrounding solvent molecules. This allows for the exploration of conformational changes, the flexibility of the molecule, and its interactions with its environment in a more realistic, dynamic manner. MD simulations are particularly useful for understanding how the molecule behaves in solution and for sampling a wider range of conformations than might be found through a static conformational search.

Supramolecular Interactions and Hydrogen Bonding Network Analysis

The carboxylic acid and hydroxyimino groups in Benzenebutanoic acid, γ-(hydroxyimino)- are capable of forming strong hydrogen bonds, both as donors and acceptors. In the solid state, these interactions can lead to the formation of extended supramolecular structures. Computational studies can predict and analyze these hydrogen bonding networks. This can involve analyzing the crystal packing of the molecule (if crystallographic data is available) or simulating the self-assembly of molecules in the gas phase or in a non-polar solvent.

Analysis of the hydrogen bonding can include:

Geometric criteria: Identifying potential hydrogen bonds based on donor-acceptor distances and angles.

Energetic criteria: Calculating the interaction energies of hydrogen-bonded dimers or larger clusters.

Topological analysis: Using graph theory to describe the connectivity and patterns of the hydrogen bond network.

These studies are crucial for understanding the solid-state properties of the compound and how it might interact with biological macromolecules, such as enzymes or receptors, where hydrogen bonding often plays a critical role in molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Derivations (excluding direct biological activity, focusing on theoretical models)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. In the context of Benzenebutanoic acid, γ-(hydroxyimino)-, while specific QSAR studies focusing solely on this molecule are not extensively documented in publicly available literature, theoretical models can be derived based on its structural features and by drawing parallels with QSAR studies on analogous hydroxamic acid derivatives. nih.govturkjps.org Such models are pivotal in predicting the physicochemical and pharmacokinetic properties of new chemical entities, guiding molecular design and optimization.

The development of a QSAR model for Benzenebutanoic acid, γ-(hydroxyimino)- and its analogs would commence with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, including its topology, geometry, and electronic properties. The subsequent step involves employing statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to formulate a mathematical equation that links a selection of these descriptors to a property of interest.

For a theoretical QSAR model of γ-(hydroxyimino)-benzenebutanoic acid derivatives, a hypothetical set of descriptors could be employed to predict a property such as lipophilicity (LogP), which is crucial for membrane permeability. The descriptors for such a model would likely include:

Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall's molecular connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and molecular volume.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: Properties like molar refractivity (MR) and hydrophobicity (logP) are often included as descriptors themselves.

A hypothetical QSAR study could involve a series of analogs of Benzenebutanoic acid, γ-(hydroxyimino)-, where substituents on the phenyl ring are varied. The goal would be to create a model that can predict a specific physicochemical property based on these structural modifications.

Hypothetical QSAR Data for Benzenebutanoic acid, γ-(hydroxyimino)- Analogs

The following interactive table presents hypothetical data for a series of analogs, which could be used to derive a QSAR model. The descriptors shown are commonly used in QSAR studies of related compounds. nih.govnih.gov

| Compound ID | Substituent (R) | Molar Refractivity (MR) | Hydrophobicity (logP) | Polar Surface Area (Ų) | Predicted Property Value |

| 1 | -H | 55.4 | 1.8 | 78.5 | 4.2 |

| 2 | -Cl | 60.3 | 2.5 | 78.5 | 4.9 |

| 3 | -CH₃ | 59.9 | 2.3 | 78.5 | 4.7 |

| 4 | -OCH₃ | 61.2 | 1.7 | 87.7 | 4.5 |

| 5 | -NO₂ | 62.1 | 1.9 | 124.3 | 4.1 |

In this hypothetical model, a multiple linear regression analysis might yield an equation similar to:

Predicted Property = c₀ + c₁ (MR) + c₂ (logP) + c₃ (PSA)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the statistical analysis. The quality and predictive power of the QSAR model are assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). For instance, 3D-QSAR analyses performed on similar hydroxamic acid derivatives have reported high R² values, such as 0.9877, and robust Q² values, like 0.7142, indicating a strong correlation and predictive capability of the derived models. turkjps.org

Research on other hydroxamic acids has demonstrated that properties like molar refractivity and hydrophobicity are often key determinants in QSAR models. nih.gov Furthermore, studies on quantitative structure-retention relationships (QSRR), a related technique, have successfully used molecular docking scores as novel descriptors to improve model accuracy for hydroxamic acids. nih.gov These approaches highlight the potential for developing sophisticated and predictive theoretical models for Benzenebutanoic acid, γ-(hydroxyimino)-.

Research Applications and Broader Scientific Impact of Oxime Chemistry Within Academic Disciplines

Strategic Role in Advanced Organic Synthesis

The strategic placement of distinct functional groups within Benzenebutanoic acid, γ-(hydroxyimino)- makes it a valuable intermediate and building block in the synthesis of complex organic molecules.

In multistep organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. This process, known as protection, is a cornerstone of synthetic strategy. A protecting group must be easy to install, stable to a range of reaction conditions, and readily removable under specific, non-destructive conditions.

The formation of an oxime is a classic method for the protection of carbonyl compounds (aldehydes and ketones). ums.edu.my The reaction of a ketone, such as 4-oxo-4-phenylbutanoic acid, with hydroxylamine (B1172632) yields the corresponding oxime, in this case, Benzenebutanoic acid, γ-(hydroxyimino)-. This transformation effectively protects the ketone's carbonyl group from reacting with nucleophiles or reducing agents. ums.edu.my The oxime group is stable under various conditions but can be cleaved through hydrolysis, typically under acidic conditions, to regenerate the original carbonyl group (deprotection) once its protective role is complete. ums.edu.my Therefore, the synthesis of Benzenebutanoic acid, γ-(hydroxyimino)- itself represents a practical application of a carbonyl protection strategy.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and functional materials. nih.govwikipedia.org Oximes are well-established precursors for the synthesis of these important ring systems, primarily through the Beckmann rearrangement. nih.gov This acid-catalyzed reaction transforms a ketoxime into an N-substituted amide. rsc.orgresearchgate.net

In the case of Benzenebutanoic acid, γ-(hydroxyimino)-, the Beckmann rearrangement triggers an intramolecular cyclization. The reaction results in the formation of a seven-membered cyclic amide, known as a lactam. This specific transformation provides a direct route to substituted caprolactam derivatives, which are valuable scaffolds in medicinal chemistry. The rearrangement is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom. rsc.org A variety of reagents can be used to promote this rearrangement, each offering different advantages in terms of reaction conditions and compatibility with other functional groups. google.com

| Catalyst/Reagent System | Typical Reaction Conditions | Reference |

| Strong Acids (H₂SO₄, PPA) | High temperatures | rsc.org |

| Thionyl Chloride (SOCl₂) | Often used with a base (e.g., pyridine) | rsc.org |

| Phosphorus Pentachloride (PCl₅) | Can be used in various solvents | rsc.org |

| Cyanuric Chloride / ZnCl₂ | Catalytic, milder conditions | rsc.org |

| Boronic Acid / Perfluoropinacol | Organocatalytic, ambient conditions | google.com |

A polyfunctionalized molecule contains several different functional groups, each of which can be manipulated selectively to build molecular complexity. Benzenebutanoic acid, γ-(hydroxyimino)- is an exemplary building block due to its three distinct functional regions:

Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of a wide variety of other molecules, including polymers or biological probes. britannica.com

Oxime: As discussed, the oxime can undergo the Beckmann rearrangement to form lactams. rsc.org It can also be reduced to form a primary amine or participate in "click chemistry" reactions for efficient molecular coupling. rsc.org

Phenyl Ring: The aromatic ring can be modified through electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functionality.

This trifunctional nature allows chemists to design synthetic routes where each part of the molecule can be addressed in sequence, leading to the construction of highly complex and tailored molecular architectures. The compound serves as a potential precursor for pharmaceutical intermediates, such as non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org

Contributions to Materials Science and Polymer Chemistry Research